BenchChemオンラインストアへようこそ!

3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Metabotropic glutamate receptors Pharmacological tool compounds Receptor selectivity profiling

3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid, commonly known as (S)-(+)-CBPG or UPF 596, is a synthetic, chiral, non-proteinogenic amino acid featuring a bicyclo[1.1.1]pentane (BCP) core. It functions as a pharmacological tool compound for Group I metabotropic glutamate receptors (mGlu1 and mGlu5), acting as an mGlu5 receptor partial agonist while simultaneously serving as an mGlu1 receptor antagonist.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
Cat. No. B3040266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)/t4-,7?,8?/m1/s1
InChIKeyKNSHLWJBSDBBRH-XOJFDHPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CBPG): A Bicyclo[1.1.1]pentane Amino Acid with Differentiated Group I mGlu Receptor Pharmacology


3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid, commonly known as (S)-(+)-CBPG or UPF 596, is a synthetic, chiral, non-proteinogenic amino acid featuring a bicyclo[1.1.1]pentane (BCP) core [1]. It functions as a pharmacological tool compound for Group I metabotropic glutamate receptors (mGlu1 and mGlu5), acting as an mGlu5 receptor partial agonist while simultaneously serving as an mGlu1 receptor antagonist [2]. Its constrained BCP scaffold distinguishes it structurally from flexible phenylglycine-based Group I ligands.

Why Generic Group I mGlu Ligands Cannot Substitute for 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid in Research Applications


Standard Group I mGlu receptor ligands, such as DHPG (a full mGlu1/5 agonist) or CHPG (a selective mGlu5 agonist), activate both mGlu1 and mGlu5 indiscriminately or activate only mGlu5, respectively. CBPG's unique pharmacological dualism—mGlu5 partial agonism coupled with mGlu1 antagonism—cannot be achieved by simply mixing these agents because the net effect on shared downstream signaling pathways and neuronal excitability is not additive but functionally distinct [1]. This mixed profile is essential for dissecting the individual contributions of mGlu1 versus mGlu5 in native tissues where both receptors coexist, making generic substitution with single-target agonists or antagonists scientifically inappropriate [1].

Quantitative Differentiation of 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid: Direct Evidence for Scientific Selection


Mixed mGlu5 Agonist / mGlu1 Antagonist Activity: A Unique Pharmacological Dualism Absent in Phenylglycine Congeners

CBPG is the only widely characterized Group I mGlu receptor ligand that behaves as a partial agonist at mGlu5 while concurrently acting as a competitive antagonist at mGlu1. In BHK cells expressing recombinant receptors, CBPG had no agonist activity at mGlu1α but blocked L-glutamate-induced responses, whereas at mGlu5a it evoked phosphoinositide hydrolysis with partial efficacy. In contrast, the phenylglycine analog (S)-3,5-DHPG was a full agonist at both mGlu1 and mGlu5 [1].

Metabotropic glutamate receptors Pharmacological tool compounds Receptor selectivity profiling

Significantly Weaker mGlu1 Antagonist Potency Compared to Selective mGlu1 Antagonists Allows Functional Discrimination

CBPG acts as an mGlu1 antagonist with an IC50 of 67 µM in rat native receptors, whereas the selective mGlu1 antagonist CPCCOEt has an IC50 of 6.5 µM, and LY367385 has an IC50 of 8.8 µM in similar functional assays. The ~10-fold lower potency of CBPG means that at concentrations which produce robust mGlu5 partial agonism (EC50 47 µM), the mGlu1 blockade is moderate and can be used to distinguish mGlu1-mediated components from mGlu5-driven effects without complete abolition of mGlu1 signaling, unlike with highly potent antagonists [1].

mGlu1 receptor antagonism IC50 comparison Receptor selectivity

CBPG Exhibits Only Partial mGlu5 Efficacy (~50%) Unlike Full Agonists, Which Is Key for Isolating mGlu5-Mediated NMDA Potentiation

In both recombinant mGlu5a cells and native brain tissue, CBPG behaved as a partial agonist with maximal efficacy reaching approximately 50% of the full agonist response. In direct comparison, the pan-Group I agonist DHPG produced a maximal response designated as 100%, while CBPG and CHPG each reached only ~50%. Despite this partial efficacy, CBPG enhanced NMDA-evoked currents in cortical wedges with a maximal effect not significantly different from that of the full agonist DHPG [1].

mGlu5 partial agonism NMDA receptor modulation Intrinsic efficacy

In Vivo Neuroprotective Effect in Global Ischemia: CBPG Reduces Neuronal Death While a Selective mGlu5 Antagonist (MPEP) Fails

In a gerbil model of global cerebral ischemia, intracerebroventricular administration of CBPG (300 nmol, two times) afforded consistent and significant protection against CA1 pyramidal cell death. In the same study, the selective mGlu5 antagonist MPEP at two different dosing regimens (10 pmol i.c.v., two times; and 10 mg/kg i.p., two times) failed to reduce postischemic hippocampal damage. This demonstrates that mGlu1 blockade, rather than mGlu5 modulation, is responsible for the neuroprotective outcome [1].

Neuroprotection Cerebral ischemia In vivo pharmacology

Lack of Activity at Group II/III mGlu and Ionotropic Glutamate Receptors Ensures Interpretable Results

CBPG, at concentrations up to 1 mM, had no effect on cAMP formation in cells transfected with mGlu2 or mGlu4 receptors, indicating an absence of activity at Group II and Group III mGlu receptors. Moreover, it did not modify responses to ionotropic glutamate receptor stimulation in brain slices. This clean selectivity profile is contrasted with early-generation mGlu ligands such as ACPD, which exhibit activity at multiple mGlu subtypes and ionotropic receptors [1].

Receptor selectivity Off-target screening Functional selectivity

BCP Scaffold Imparts Unique Conformational Constraint vs. Linear Phenylglycine Derivatives

CBPG incorporates a bicyclo[1.1.1]pentane (BCP) core that replaces the flexible phenyl ring of phenylglycine-based Group I ligands such as DHPG and CHPG. The BCP moiety functions as a non-classical phenyl bioisostere, introducing a rigid, three-dimensional cage structure with a defined exit vector geometry (C0–C4 distance ~1.87 Å vs. ~2.86 Å for a para-disubstituted phenyl ring). This structural feature fundamentally alters the conformational ensemble accessible to the ligand, which is hypothesized to influence receptor binding kinetics and metabolic stability compared to flexible aromatic amino acid derivatives [1].

Bicyclo[1.1.1]pentane Bioisostere Conformational restriction

Optimal Application Scenarios for Procuring 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid


Dissecting mGlu1 vs. mGlu5 Contributions to Synaptic Plasticity and Excitotoxicity

CBPG is ideally suited for electrophysiological experiments in hippocampal or cortical slices where the simultaneous activation of mGlu5 and blockade of mGlu1 is required to isolate the receptor subtype mediating specific forms of long-term potentiation (LTP) or long-term depression (LTD). Its unique dual action profile, as quantified in direct head-to-head comparison with DHPG, allows researchers to attribute observed changes in CA1 pyramidal cell excitability to mGlu5 activation alone, as the mGlu1 component is functionally silenced [1].

Preclinical In Vivo Models of Cerebral Ischemia and Stroke

Based on direct in vivo evidence showing significant neuroprotection in gerbil global ischemia models where the selective mGlu5 antagonist MPEP failed, CBPG is the preferred pharmacological tool for validating the role of mGlu1 receptors in post-ischemic neuronal death. Its dual profile ensures that any observed protection is attributable to mGlu1 antagonism rather than off-target effects on mGlu5 signaling, making it essential for target validation studies prior to selective mGlu1 antagonist development [2].

Receptor Reserve and Stimulus-Response Coupling Studies at mGlu5

CBPG's partial agonist efficacy (~50% of DHPG maximum) combined with its ability to fully potentiate NMDA currents makes it a powerful probe for investigating mGlu5 receptor reserve and the divergence of downstream signaling pathways. Researchers can use CBPG in concentration-response experiments alongside full agonists (e.g., DHPG) and selective antagonists (e.g., MPEP) to map the relationship between mGlu5 receptor occupancy and distinct functional outputs such as phosphoinositide hydrolysis versus ion channel modulation [3].

Medicinal Chemistry Starting Point for BCP-Based CNS Drug Candidates

For drug discovery programs targeting Group I mGlu receptors, CBPG represents a structurally differentiated lead scaffold. The bicyclo[1.1.1]pentane core provides a non-classical phenyl bioisostere with altered geometry, lower lipophilicity, and potential metabolic advantages over conventional phenylglycine-based scaffolds. Procurement of CBPG is justified as a reference standard for structure-activity relationship (SAR) studies aiming to exploit BCP properties in next-generation mGlu modulators with improved pharmacokinetic profiles [4].

Quote Request

Request a Quote for 3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.